molecular formula C13H26N2O4S B1382768 Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate CAS No. 1795433-82-7

Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate

Cat. No.: B1382768
CAS No.: 1795433-82-7
M. Wt: 306.42 g/mol
InChI Key: NDKUZFNQRXBRHA-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate is a synthetic organic compound with the molecular formula C₁₃H₂₆N₂O₄S It is characterized by a tert-butyl ester group, a piperidine ring, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate typically involves multiple steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base such as triethylamine to form 1-(ethanesulfonyl)piperidine.

    Amination: The sulfonylated piperidine is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the desired tert-butyl ester derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonyl and ester groups on biological activity. It may serve as a model compound in the design of new pharmaceuticals.

Medicine

Potential applications in medicine include the development of new drugs targeting specific pathways influenced by the piperidine and sulfonyl groups. Its structural features may be exploited to enhance drug efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. The ester group may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-{[1-(methylsulfonyl)piperidin-4-yl]amino}acetate
  • Tert-butyl 2-{[1-(phenylsulfonyl)piperidin-4-yl]amino}acetate
  • Tert-butyl 2-{[1-(isopropylsulfonyl)piperidin-4-yl]amino}acetate

Uniqueness

Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties compared to other sulfonyl derivatives

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work and explore its full potential.

Properties

IUPAC Name

tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)14-10-12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKUZFNQRXBRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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